molecular formula C13H19ClN2 B1459898 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride CAS No. 13256-60-5

1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride

Cat. No. B1459898
CAS RN: 13256-60-5
M. Wt: 238.75 g/mol
InChI Key: KSRFDILKPIYWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol . It belongs to the class of organic compounds known as 3-alkylindoles .

Scientific Research Applications

Synthesis and Characterization

Research has focused on developing novel synthesis methods for indole derivatives, highlighting their significance in organic chemistry and pharmaceutical sciences. For instance, studies have reported on microwave-assisted synthesis techniques that offer advantages such as reduced reaction times and improved yields. These methods facilitate the creation of indole derivatives with potential antimicrobial activities, emphasizing the role of these compounds in medicinal chemistry (D. Anekal & J. S. Biradar, 2012). Additionally, the facile synthesis of indole derivatives has been explored through various chemical reactions, demonstrating the compounds' versatility and their applications in creating substances with high enantiopurity (Zhiguang Peng et al., 2013).

Antimicrobial and Biological Activities

Indole derivatives have shown significant antimicrobial activities, making them valuable in the development of new antibiotics and antimicrobial agents. Comparative studies have demonstrated the potential of these compounds to act against various microbial strains, thereby contributing to the field of antimicrobial research (D. Anekal & J. S. Biradar, 2012). Moreover, the synthesis of specific indole derivatives has been linked to potent biological activities, such as cytotoxicity against cancer cell lines, highlighting their relevance in cancer research (Weerachai Phutdhawong et al., 2019).

Material Science Applications

Indole derivatives have also found applications in materials science, particularly in the context of corrosion inhibition. Research has explored the adsorption of indole-based Schiff bases on stainless steel surfaces, demonstrating their effectiveness in preventing corrosion in acidic environments. This work not only contributes to our understanding of corrosion mechanisms but also offers practical solutions for protecting industrial materials (S. Vikneshvaran & S. Velmathi, 2017).

properties

IUPAC Name

1-(1-methylindol-3-yl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-3-11(14)8-10-9-15(2)13-7-5-4-6-12(10)13;/h4-7,9,11H,3,8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRFDILKPIYWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CN(C2=CC=CC=C21)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride
Reactant of Route 2
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride
Reactant of Route 3
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride
Reactant of Route 4
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride
Reactant of Route 5
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.